molecular formula C15H12F2N2O3 B5837351 4-({[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID

4-({[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID

Cat. No.: B5837351
M. Wt: 306.26 g/mol
InChI Key: IEGDOCXLPLHMBN-UHFFFAOYSA-N
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Description

4-({[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID is a complex organic compound that features a benzoic acid core with a difluoroanilino carbonyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID typically involves multiple steps, starting with the preparation of the difluoroaniline derivative. This is followed by the formation of the carbonyl group and its subsequent attachment to the benzoic acid moiety. Common reagents used in these reactions include thionyl chloride (SOCl₂) for the formation of acid chlorides and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of environmentally benign reagents and solvents is also a consideration in industrial settings to minimize waste and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

4-({[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, 4-({[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmaceutical agent. Its difluoroanilino group is of particular interest due to its ability to interact with biological targets, potentially leading to the development of new drugs .

Medicine

In medicine, derivatives of this compound are being explored for their anti-inflammatory and anticancer properties. The presence of the difluoroanilino group enhances its ability to bind to specific enzymes and receptors, making it a promising candidate for drug development .

Industry

In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for use in high-performance materials .

Mechanism of Action

The mechanism of action of 4-({[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroanilino group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity. This leads to the modulation of various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-DIFLUOROANILINO)CARBONYL]PHENYL-N,N-DIMETHYLSULFAMATE
  • 4-Hydroxy-2-quinolones
  • Pyrrole derivatives

Uniqueness

4-({[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoroanilino group, in particular, sets it apart from other similar compounds, enhancing its potential for various applications .

Properties

IUPAC Name

4-[[(2,4-difluorophenyl)carbamoylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O3/c16-11-5-6-13(12(17)7-11)19-15(22)18-8-9-1-3-10(4-2-9)14(20)21/h1-7H,8H2,(H,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGDOCXLPLHMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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